molecular formula C10H16O3 B14616115 2,5-Dimethyl-3-oxohex-4-en-2-yl acetate CAS No. 60575-43-1

2,5-Dimethyl-3-oxohex-4-en-2-yl acetate

Katalognummer: B14616115
CAS-Nummer: 60575-43-1
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: OEWDXSUINYCVFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-3-oxohex-4-en-2-yl acetate is an organic compound belonging to the class of alpha-branched alpha,beta-unsaturated ketones. These compounds are characterized by a branch on the alpha carbon and an unsaturated ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-oxohex-4-en-2-yl acetate can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. The reaction typically requires a catalyst, such as zinc chloride or ammonium acetate, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethyl-3-oxohex-4-en-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-3-oxohex-4-en-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-3-oxohex-4-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Eigenschaften

CAS-Nummer

60575-43-1

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

(2,5-dimethyl-3-oxohex-4-en-2-yl) acetate

InChI

InChI=1S/C10H16O3/c1-7(2)6-9(12)10(4,5)13-8(3)11/h6H,1-5H3

InChI-Schlüssel

OEWDXSUINYCVFU-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C(C)(C)OC(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.